molecular formula C20H25BO4 B1286190 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester CAS No. 1000796-87-1

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester

Cat. No.: B1286190
CAS No.: 1000796-87-1
M. Wt: 340.2 g/mol
InChI Key: AZHNNODKZBIADS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is an organic compound that belongs to the class of boronic esters. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of the benzyloxy and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester typically involves the reaction of 4-(benzyloxy)-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability. The use of high-purity starting materials and rigorous control of reaction conditions are critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Palladium catalysts (Pd(PPh₃)₄) in the presence of a base like potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Hydroxy derivatives

    Substitution: Biaryl compounds

Scientific Research Applications

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is extensively used in scientific research, particularly in the following fields:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and sensors for biological imaging.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of advanced materials and polymers with specific properties.

Mechanism of Action

The primary mechanism of action for 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved include:

    Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

    Base: Neutralizes any acids formed and stabilizes the reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-methoxyphenylboronic acid
  • 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole

Uniqueness

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. The presence of both benzyloxy and methoxy groups provides a balance of electron-donating effects, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(18(13-16)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHNNODKZBIADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590356
Record name 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000796-87-1
Record name 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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